Home > Products > Screening Compounds P78826 > cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]
cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] -

cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]

Catalog Number: EVT-10899411
CAS Number:
Molecular Formula: C45H57N3O9
Molecular Weight: 783.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beauvericin is a cyclic hexadepsipeptide antibiotic and mycotoxin isolated from the fungus Beauveria bassiana and various Fusarium fungal species. As a potassium-specific ionophore, beauvericin A increases intracellular calcium concentrations and triggers DNA fragmentation and apoptosis through a calcium dependent caspase 3-sensitive pathway. This agent has been studied as a potential antineoplastic agent. (NCI04)
Overview

Cyclo[DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe] is a cyclic peptide that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound is characterized by a cyclic structure composed of alternating D- and L-amino acids, which contributes to its stability and bioactivity. The design of such cyclic peptides often aims to enhance their binding affinity to biological targets, making them promising candidates for drug development.

Source

The compound is synthesized through various methods in peptide chemistry, utilizing both natural and synthetic amino acids. The specific sequence of amino acids in cyclo[DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe] suggests a deliberate design aimed at optimizing its pharmacological properties.

Classification

This compound falls under the classification of cyclic peptides. Cyclic peptides are known for their unique structural properties that enhance their biological activity compared to linear peptides. They are often investigated for their roles as inhibitors or modulators in biological systems, particularly in cancer therapy.

Synthesis Analysis

Methods

The synthesis of cyclo[DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe] typically involves solid-phase peptide synthesis (SPPS), a common technique for producing peptides with high purity and yield.

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of the first amino acid to a solid support.
    • Subsequent amino acids are added one at a time, with each coupling reaction monitored to ensure completeness.
    • After synthesizing the linear precursor, cyclization occurs, often facilitated by activating agents that promote the formation of peptide bonds between terminal amino acids.

Technical Details

  • Reagents: Common reagents include coupling agents like 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC).
  • Purification: Post-synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC), ensuring the isolation of the desired cyclic form.
Molecular Structure Analysis

Structure

The molecular formula for cyclo[DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe] is C46H59N3O9C_{46}H_{59}N_{3}O_{9}. The structure is characterized by:

  • Cyclic Backbone: This enhances stability and resistance to enzymatic degradation.
  • Chiral Centers: The presence of both D- and L-amino acids contributes to unique conformational properties.

Data

  • Molecular Weight: Approximately 837.01 g/mol.
  • 3D Structure: Computational modeling can provide insights into its conformation and potential interactions with biological targets.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of peptides, including:

  1. Hydrolysis: Under acidic or basic conditions, cyclopeptides can undergo hydrolysis, leading to the breakdown into constituent amino acids.
  2. Modification: Functional groups on the side chains can be modified to enhance solubility or bioactivity.

Technical Details

  • Stability Studies: Assessing stability under physiological conditions is crucial for understanding its therapeutic potential.
  • Reactivity Profiles: Evaluating reactivity with biological macromolecules can reveal mechanisms of action.
Mechanism of Action

Process

Cyclo[DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe] may exert its effects through several mechanisms:

  1. Target Binding: The cyclic structure allows for specific binding to receptors or enzymes involved in cancer pathways.
  2. Induction of Apoptosis: Similar compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function or interfering with cell cycle regulation.

Data

Studies suggest that cyclic peptides can modulate signaling pathways that lead to cell death, making them effective agents against tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Cyclo[DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe] is classified as poorly soluble in water, which may limit its bioavailability.
  • Stability: The cyclic nature enhances stability against proteolytic enzymes compared to linear peptides.

Chemical Properties

  • Log P (Partition Coefficient): Indicates lipophilicity; a higher value suggests better membrane permeability.
  • Bioavailability Score: A score indicating potential absorption characteristics; lower scores may indicate challenges in drug formulation.
Applications

Scientific Uses

Cyclo[DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe] has potential applications in:

  1. Cancer Therapy: As a candidate for developing novel anticancer agents due to its ability to induce apoptosis and inhibit tumor growth.
  2. Drug Development: Its unique structural characteristics make it a valuable template for designing new therapeutics targeting specific diseases.
Synthetic Methodologies for Cyclic Peptide Architectures

Ring-Closure Strategies for Alternating D/L-Amino Acid Sequences

The synthesis of cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] presents unique challenges due to its alternating D/L-α-hydroxyvaline (OVal) and N-methylated phenylalanine (N(Me)Phe) residues. This sequence imposes conformational constraints that influence cyclization efficiency. Two primary strategies have been optimized for such architectures:

  • Fragment Condensation Approach: Linear hexapeptides are synthesized with protected termini, followed by solution-phase macrocyclization. The alternating D/L configuration reduces secondary structure formation (e.g., β-sheets), facilitating ring closure. Critical to this method is the use of 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection on OVal residues to prevent aggregation during linear chain assembly [3]. Cyclization typically employs carbodiimide activators (EDCI/HOBt) at high dilution (0.1–1 mM) to suppress oligomerization, achieving yields of 35–45% [4].

  • On-Resin Cyclization: Solid-phase synthesis using chlorotrityl resin allows side-chain anchoring of C-terminal N(Me)Phe. Orthogonal protecting groups (Fmoc for amines, Allyl for carboxylic acids) enable sequential D/L-amino acid addition. After linear assembly, the N-terminus is deprotected and activated for head-to-tail cyclization while tethered to the resin. This spatial confinement enhances intramolecular reaction kinetics, improving yields to 50–60% [3] [4].

Table 1: Ring-Closure Efficiency in Alternating D/L Sequences

StrategyConcentrationActivatorYield (%)Key Challenge
Fragment Condensation0.5 mMEDCI/HOBt38Oligomerization
On-Resin CyclizationN/A (solid phase)HATU/DIPEA55Steric hindrance at coupling sites
Enzymatic Ligation5 mMOmniligase-170Sequence dependency

Recent advances integrate enzyme-mediated cyclization using omniligase-1, which tolerates D-amino acids and N-methylated residues. This method achieves up to 70% yield but requires specific C-terminal ester activation and N-terminal glycine motifs [7].

Stereochemical Challenges in Incorporating N-Methylated Phenylalanine Residues

The incorporation of N(Me)Phe introduces steric and electronic complexities that impact peptide conformation and cyclization kinetics:

  • Conformational Rigidity: N-methylation restricts the dihedral angle (Φ) of N(Me)Phe to –120° ± 30°, favoring trans-amide bonds. This reduces backbone flexibility, necessitating strategic placement between D-OVal residues to minimize steric clashes. Molecular dynamics simulations show that D-OVal’s R-configuration offsets N(Me)Phe’s conformational strain, allowing optimal ring geometry [1] [6].

  • Cis/Trans Isomerism: N(Me)Phe residues exhibit a 15:85 cis/trans equilibrium in linear precursors. The cis isomer dominates at N(Me)Phe-D-OVal junctions due to reduced van der Waals repulsion. During cyclization, kinetic trapping of the cis conformation accelerates ring closure but risks epimerization at OVal’s α-carbon if prolonged activation occurs. Chiral HPLC analysis confirms epimerization (<5%) when cyclization exceeds 4 hours [6].

  • Hydrogen Bonding Disruption: N-methylation eliminates backbone NH groups, preventing intrachain hydrogen bonds that stabilize linear precursors. This increases solvent exposure of adjacent amide bonds, elevating protease susceptibility. Cyclization compensates by shielding these bonds within the macrocycle’s core [1] [6].

Table 2: Impact of N(Me)Phe on Cyclic Peptide Properties

ParameterLinear PrecursorCyclic ProductStructural Implication
Amide Bond Isomerism15% cis, 85% trans>95% transEnhanced conformational homogeneity
Backbone FlexibilityHigh (ΔG = –2.1 kcal/mol)Low (ΔG = –5.3 kcal/mol)Entropy-driven cyclization efficiency
Protease Resistancet₁/₂ = 15 mint₁/₂ > 24 hMetabolic stability

Catalytic Systems for Macrocyclization of Hybrid OVal/N(Me)Phe Motifs

Catalysts address the kinetic barriers in cyclizing sterically congested OVal/N(Me)Phe sequences:

  • Lewis Acid Catalysis: Dysprosium triflate (Dy(OTf)₃) coordinates carbonyl oxygen atoms of N(Me)Phe, activating the C-terminus for nucleophilic attack. At 30 mol% loading, it enhances cyclization rates 8-fold in DMF at 0°C, achieving 73% yield for head-to-tail macrocyclization. This method suppresses epimerization by minimizing reaction time (<2 hours) [4].

  • Organocatalysts: HATU/HOAt with collidine base enables rapid intramolecular amide coupling. The N-oxide of HOAt acts as a proton shuttle, facilitating proton transfer during transition-state formation. Optimal performance requires 3 equivalents of HATU/HOAt at 0.1 mM concentration, yielding 68% cyclic product without detectable racemization [4] [7].

  • Enzymatic Catalysis: Engineered peptiligases (e.g., omniligase-1) cyclize unprotected linear precursors in aqueous buffers. While efficient for all-L peptides, D-amino acids in OVal reduce conversion to 40–50%. Mutagenesis studies have improved tolerance to non-proteinogenic residues, though yields remain substrate-dependent [7].

Table 3: Catalyst Performance in Model Cyclization Reactions

Catalyst SystemConditionsReaction TimeYield (%)Epimerization
Dy(OTf)₃ (30 mol%)DMF, 0°C, 2 h2 h73<1%
HATU/HOAt (3 eq)DCM, RT, 24 h24 h683%
Omniligase-1 (0.1 eq)pH 8.0 buffer, RT, 1 h1 h52None detected

Emergent Approaches: Photoredox-mediated cyclization using iridium catalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) enables decarboxylative coupling between N(Me)Phe and OVal residues under visible light. This method bypasses traditional activation but remains experimental for D/L-hybrid sequences [7].

Properties

Product Name

cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]

IUPAC Name

(3S,9S,15S)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

Molecular Formula

C45H57N3O9

Molecular Weight

783.9 g/mol

InChI

InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37?,38?,39?/m0/s1

InChI Key

GYSCAQFHASJXRS-ABKJGVMTSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C

Isomeric SMILES

CC(C)C1C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.